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Compound of Interest

Compound Name: Quinolin-8-yl-acetic acid

Cat. No.: B130185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Quinolin-8-yl-acetic acid, a notable inhibitor of c-Jun N-terminal kinase (JNK). The following
sections detail its mass spectrometry and nuclear magnetic resonance data, alongside
predicted infrared and carbon-13 NMR characteristics. Furthermore, detailed experimental
protocols for acquiring such data are provided, and its role in the JNK signaling pathway is
visualized.

Spectroscopic Data

The spectroscopic data for Quinolin-8-yl-acetic acid (C11HoNO2z, Molecular Weight: 187.19
g/mol ) is summarized below. The experimental data is derived from patent literature describing
its synthesis and characterization. Due to the limited availability of complete experimental
spectra in the public domain, predicted data based on the analysis of its functional groups is
also included for a more comprehensive understanding.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of Quinolin-8-yl-acetic acid. The
protonated molecule is observed, consistent with the expected molecular formula.
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Parameter Value lonization Mode

[M-+H]*+ 188.1 LCMS (0.05% TFA)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule. The partial data available is presented below.

Chemical Shift o Coupling Number of ]
Multiplicity Assignment

(®) ppm Constant (J) Hz  Protons

9.01 Doublet (d) 3.6 1H Aromatic H

8.72 Doublet (d) 6.4 1H Aromatic H

8.06 Doublet (d) - 1H Aromatic H

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

While experimental 3C NMR data is not readily available, the following table presents predicted
chemical shifts based on the structure of Quinolin-8-yl-acetic acid. These predictions are
based on typical values for quinoline and acetic acid moieties.
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Chemical Shift () ppm

Carbon Type

~175 Carbonyl (C=0)
~150 Aromatic C-N
~148 Aromatic C
~136 Aromatic CH
~130 Aromatic C
~128 Aromatic CH
~126 Aromatic CH
~122 Aromatic CH
~121 Aromatic CH
~120 Aromatic C

~40 Methylene (-CHz-)

Predicted Infrared (IR) Spectroscopy

The expected characteristic vibrational frequencies for the functional groups present in

Quinolin-8-yl-acetic acid are listed below.

Wavenumber (cm—1) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
3100-3000 C-H stretch Aromatic
2960-2850 C-H stretch Aliphatic (-CH2-)
~1710 C=0 stretch Carboxylic Acid
1600-1450 C=C and C=N stretch Aromatic Ring

Experimental Protocols
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The following protocols describe the general procedures for obtaining the spectroscopic data
presented above.

Mass Spectrometry (LC-MS)

e Instrumentation: An Agilent 1100 series High-Performance Liquid Chromatography (HPLC)
system coupled with an Agilent 1100 series mass spectrometer.

o Sample Preparation: A dilute solution of Quinolin-8-yl-acetic acid is prepared in a suitable
solvent such as methanol or acetonitrile.

o Chromatographic Conditions:

[e]

Mobile Phase: A gradient of water with 0.05% trifluoroacetic acid (TFA) and acetonitrile
with 0.05% TFA.

[e]

Column: A suitable reverse-phase column (e.g., C18).

Flow Rate: 0.5 - 1.0 mL/min.

o

[¢]

Injection Volume: 5-10 L.
e Mass Spectrometry Conditions:
o lonization Source: Electrospray lonization (ESI) in positive ion mode.

o Mass Range: A scan range appropriate for the molecular weight of the compound (e.g.,
m/z 50-500).

o Data Analysis: The total ion chromatogram and the mass spectrum of the peak
corresponding to the compound are analyzed to determine the mass-to-charge ratio of the
protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance or Varian Gemini spectrometer operating at a frequency of
400 MHz for tH NMR and 100 MHz for 13C NMR.
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o Sample Preparation: Approximately 5-10 mg of Quinolin-8-yl-acetic acid is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., methanol-ds, CD3OD). A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition:
o A standard one-dimensional proton pulse program is used.
o Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

e 13C NMR Acquisition:
o A proton-decoupled 13C pulse program is used.
o Alarger number of scans is typically required due to the lower natural abundance of 13C.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
200 ppm).

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or TMS.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
e Sample Preparation:

o KBr Pellet Method: A small amount of Quinolin-8-yl-acetic acid is ground with dry
potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.
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o Data Acquisition:
o A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
o The sample spectrum is then recorded.
o The instrument is set to scan the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum to yield the absorbance or transmittance spectrum of the compound. The positions
of the absorption bands are then correlated with the vibrational modes of the functional

groups present in the molecule.

Mechanism of Action: JNK Inhibition

Quinolin-8-yl-acetic acid has been identified as an inhibitor of c-Jun N-terminal kinase (JNK).
The JNK signaling pathway is a critical regulator of cellular processes such as inflammation,
apoptosis, and cell proliferation. The pathway is typically activated by stress stimuli. The
following diagram illustrates a simplified JNK signaling cascade and the putative point of
inhibition by Quinolin-8-yl-acetic acid.
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¢ To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Quinolin-8-
yl-acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130185#spectroscopic-data-for-quinolin-8-yl-acetic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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